4-benzoyl-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-benzoyl-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide is a useful research compound. Its molecular formula is C24H17N3O4S2 and its molecular weight is 475.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
- A study by Yılmaz et al. (2015) synthesized derivatives of indapamide from 4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide. One compound, 4-Chloro-3-({[(4-chlorophenyl)amino)carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide, exhibited significant proapoptotic activity and anticancer properties against melanoma cancer cell lines, with IC50 values of 85–95 µM. It also inhibited carbonic anhydrase isoforms relevant to cancer (Yılmaz et al., 2015).
Antimicrobial Activity
- Saeed et al. (2008) prepared various substituted N-(4-phenyl-3-aroylthiazol-2(3H)-ylidene)benzamides that showed low to moderate antifungal activity in vitro, highlighting their potential in antimicrobial applications (Saeed et al., 2008).
Chemical Synthesis and Structural Analysis
- Luo and Huang (2004) synthesized N-p-Methylbenzyl benzamide using solid phase synthesis techniques and analyzed its crystal structure, which has implications for understanding the structural properties of similar benzamide derivatives (Luo & Huang, 2004).
Medicinal Chemistry and Drug Development
- Adhami et al. (2012) explored the synthesis of thiadiazolobenzamide and its complexes with Ni and Pd, which could have implications for the development of new medicinal compounds (Adhami et al., 2012).
Properties
IUPAC Name |
4-benzoyl-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O4S2/c1-2-14-27-20-13-12-19(33(25,30)31)15-21(20)32-24(27)26-23(29)18-10-8-17(9-11-18)22(28)16-6-4-3-5-7-16/h1,3-13,15H,14H2,(H2,25,30,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGYOMJNRHEVPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.